2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a phenylsulfanyl group at position 4, and a carbonitrile group at position 3 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with a phenylsulfanyl methylating agent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in the synthesis of pyridine derivatives has been extensively studied and optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-4-[(phenylsulf
Properties
CAS No. |
441052-90-0 |
---|---|
Molecular Formula |
C13H8Cl2N2S |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2,6-dichloro-4-(phenylsulfanylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2S/c14-12-6-9(11(7-16)13(15)17-12)8-18-10-4-2-1-3-5-10/h1-6H,8H2 |
InChI Key |
CQVUMXSJMNIAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=NC(=C2C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.